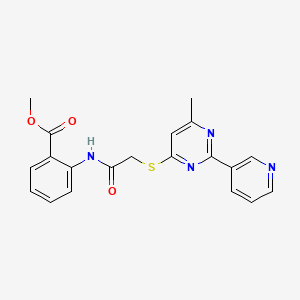

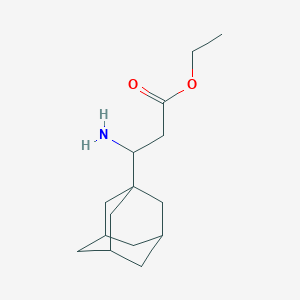

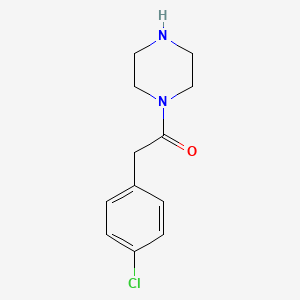

Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the use of trimethylamine or magnesium oxide nanoparticles as catalysts . These catalysts facilitate the formation of the pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, yield, and NMR spectra of similar compounds have been reported .Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 2-benzoylamino-3-dimethylaminopropenoate has been utilized in the synthesis of various heterocyclic systems, leading to the preparation of derivatives like pyrido[1,2-a]pyrimidines and pyrimido[1,2-c]pyrimidines, which have potential applications in medicinal chemistry (Stanovnik et al., 1990). Another study elaborates on the use of similar compounds for preparing fused pyrimidinones and their antimicrobial properties (Toplak et al., 1999).

Anticancer Activity

Research has shown the synthesis of 5-deaza analogues of aminopterin and folic acid, demonstrating significant anticancer activity. This includes the novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction, highlighting the compound's potential in cancer treatment (Su et al., 1986).

Enzyme Inhibition for Antitumor Agents

A novel compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been designed as a small molecule histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs crucial in cancer cell proliferation and apoptosis. It demonstrates significant antitumor activity and is under clinical trials, suggesting its potential as a cancer therapeutic agent (Zhou et al., 2008).

Design and Synthesis of Dual Inhibitors

Gangjee et al. (2000) discussed the design and synthesis of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent. This compound, through a 12-step sequence, aims at targeting key enzymes in tumor cells, showcasing its therapeutic potential (Gangjee et al., 2000).

Mechanism of Action

While the exact mechanism of action of “Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate” is not specified in the search results, similar compounds have shown various biological activities. For instance, they have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines .

Future Directions

The future directions for research on “Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, similar compounds have shown promising results in terms of their anticancer activity , suggesting potential for further development in this area.

properties

IUPAC Name |

methyl 2-[[2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-13-10-18(24-19(22-13)14-6-5-9-21-11-14)28-12-17(25)23-16-8-4-3-7-15(16)20(26)27-2/h3-11H,12H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXULOGIYHSGUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)

![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)